tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a morpholine ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[5-chloro-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-(morpholin-4-yl)benzyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, tert-butyl 4-[[5-chloro-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[5-chloro-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- Tert-butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate
Uniqueness
tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of both a morpholine ring and a chlorinated phenyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
1446818-97-8 |
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Molecular Formula |
C20H30ClN3O3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H30ClN3O3/c1-20(2,3)27-19(25)24-8-6-22(7-9-24)15-16-14-17(21)4-5-18(16)23-10-12-26-13-11-23/h4-5,14H,6-13,15H2,1-3H3 |
InChI Key |
BSVQTYNKFJZZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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